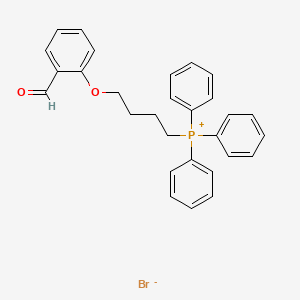
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C29H28BrO2P and a molecular weight of 519.423 g/mol . It is a member of the triphenylphosphonium family, which is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor. One common method involves the reaction of triphenylphosphine with 4-(2-formylphenoxy)butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products
Oxidation: (4-(2-Carboxyphenoxy)butyl)triphenylphosphonium bromide
Reduction: (4-(2-Hydroxyphenoxy)butyl)triphenylphosphonium bromide
Substitution: Various substituted triphenylphosphonium derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium compounds.
Biology: Investigated for its potential role in mitochondrial targeting due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting mitochondrial dysfunction.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is primarily related to its ability to target mitochondria. The triphenylphosphonium moiety allows the compound to cross the mitochondrial membrane and accumulate within the mitochondria. Once inside, it can interact with various mitochondrial components, potentially affecting mitochondrial function and bioenergetics .
Comparison with Similar Compounds
Similar Compounds
- (3-(2-Formylphenoxy)propyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (4-Carboxybenzyl)triphenylphosphonium bromide
Uniqueness
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is unique due to the presence of the formyl group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
52032-55-0 |
|---|---|
Molecular Formula |
C29H28BrO2P |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
4-(2-formylphenoxy)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H28O2P.BrH/c30-24-25-14-10-11-21-29(25)31-22-12-13-23-32(26-15-4-1-5-16-26,27-17-6-2-7-18-27)28-19-8-3-9-20-28;/h1-11,14-21,24H,12-13,22-23H2;1H/q+1;/p-1 |
InChI Key |
KBAAJXBQRRVOJC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCOC2=CC=CC=C2C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


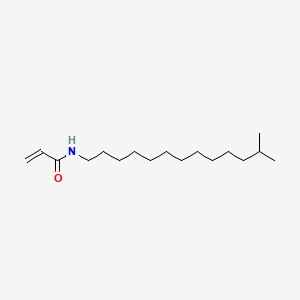


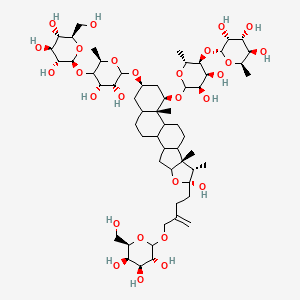
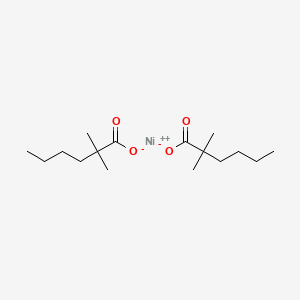

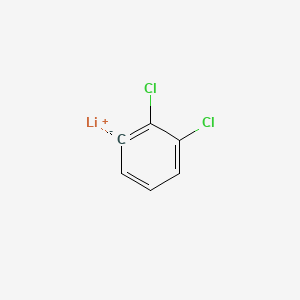
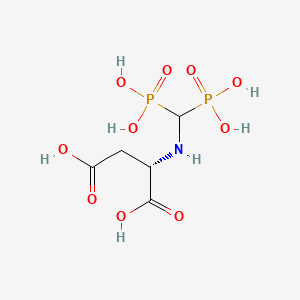
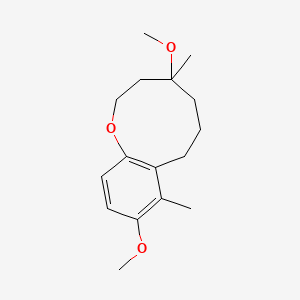
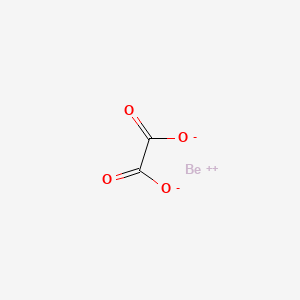
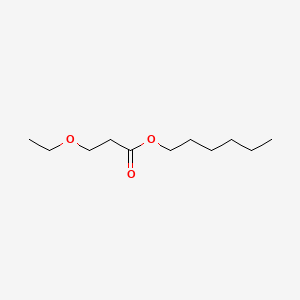
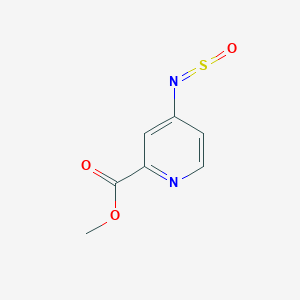
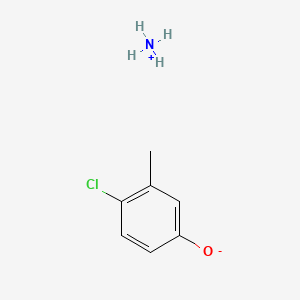
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
